N-benzyl-3-nitropyridin-2-amine N-benzyl-3-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 3723-70-4
VCID: VC5808163
InChI: InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
SMILES: C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
Molecular Formula: C12H11N3O2
Molecular Weight: 229.239

N-benzyl-3-nitropyridin-2-amine

CAS No.: 3723-70-4

Cat. No.: VC5808163

Molecular Formula: C12H11N3O2

Molecular Weight: 229.239

* For research use only. Not for human or veterinary use.

N-benzyl-3-nitropyridin-2-amine - 3723-70-4

Specification

CAS No. 3723-70-4
Molecular Formula C12H11N3O2
Molecular Weight 229.239
IUPAC Name N-benzyl-3-nitropyridin-2-amine
Standard InChI InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Standard InChI Key RBBKTZWUWVAWBV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The IUPAC name N-benzyl-3-nitropyridin-2-amine reflects its substitution pattern: a benzyl group attached to the amino nitrogen at position 2 of the pyridine ring and a nitro group at position 3 . The SMILES notation C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]\text{C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]} provides a simplified representation of its structure, while the InChIKey RBBKTZWUWVAWBV-UHFFFAOYSA-N enables precise database queries .

Table 1: Key Identifiers of N-Benzyl-3-nitropyridin-2-amine

PropertyValueSource
CAS Registry Number3723-70-4
Molecular FormulaC12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight229.23 g/mol
XLogP33
Hydrogen Bond Donors1

Physicochemical Properties

Thermal and Solubility Characteristics

N-Benzyl-3-nitropyridin-2-amine exhibits a melting point of 80°C and a predicted boiling point of 388.8°C . Its density is estimated at 1.312 g/cm³, and the pKa value of 2.74 suggests weak acidity, likely attributable to the nitro group’s electron-withdrawing effects . The compound’s moderate lipophilicity (XLogP3 = 3) implies reasonable solubility in organic solvents like dichloromethane or ethyl acetate, though aqueous solubility is likely limited .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) are absent in available literature, analogues such as N-benzyl-5-nitropyridin-2-amine (CAS 21626-41-5) provide indirect insights. For instance, IR spectra of similar nitro-pyridines show characteristic peaks near 1560 cm⁻¹ (asymmetric NO₂ stretch) and 1370 cm⁻¹ (symmetric NO₂ stretch) .

Synthetic Routes and Optimization

Reported Synthesis Strategies

  • Nitration of 2-aminopyridine to introduce the nitro group.

  • Benzylation using benzyl bromide under basic conditions.

Table 2: Comparative Synthetic Efficiency

RouteStepsYieldKey Challenges
Hypothetical pathway5~15%Nitration regioselectivity
Literature analogue 132%Multi-step purification
ManufacturerPurityPackagingPrice
Acrotein97%0.5g$85.44
AK ScientificN/A1g$131
Chemenu95%25g$426

Future Directions

  • Synthetic Optimization: Develop regioselective nitration methods to improve yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibiting properties.

  • Thermal Stability Studies: Assess decomposition kinetics for material science applications.

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